4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of ARM210 involves the preparation of 4-((7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl)benzoic acid. The synthetic route typically includes the following steps:
Formation of the benzothiazepine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy group: This step involves the methylation of the benzothiazepine intermediate.
Attachment of the benzoic acid moiety: This is achieved through a series of substitution reactions to introduce the benzoic acid group.
Industrial production methods for ARM210 are not extensively documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
ARM210 undergoes several types of chemical reactions, including:
Oxidation: ARM210 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: ARM210 can undergo substitution reactions, particularly at the benzothiazepine ring and benzoic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ARM210 has a wide range of scientific research applications, including:
Chemistry: ARM210 is used as a model compound to study the behavior of ryanodine receptor stabilizers.
Biology: It is employed in research to understand calcium signaling pathways and their role in muscle function.
Medicine: ARM210 is being investigated for its potential to treat cardiac and skeletal muscle diseases by stabilizing leaky ryanodine receptors
Mechanism of Action
ARM210 exerts its effects by binding to and stabilizing leaky ryanodine receptor channels. These channels are responsible for the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, which is crucial for muscle contraction. By stabilizing these channels, ARM210 helps restore normal calcium signaling and muscle function .
Comparison with Similar Compounds
ARM210 is part of a class of compounds known as ryanodine receptor stabilizers or Rycals. Similar compounds include:
JTV519 (K201): Another ryanodine receptor stabilizer with similar mechanisms of action.
S107: A compound that also targets ryanodine receptors but has different pharmacokinetic properties.
Dantrolene: While primarily used as a muscle relaxant, it also stabilizes ryanodine receptors
ARM210 is unique in its dual activity of stabilizing ryanodine receptors and enhancing sarcoplasmic reticulum calcium load, making it a promising candidate for treating a range of diseases associated with calcium dysregulation .
Properties
CAS No. |
1467605-57-7 |
---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-22-16-6-7-17-15(10-16)12-19(8-9-23-17)11-13-2-4-14(5-3-13)18(20)21/h2-7,10H,8-9,11-12H2,1H3,(H,20,21) |
InChI Key |
JIGDAUOKKYKRKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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